molecular formula C6H13NO2 B6148929 3-[(methylamino)methyl]oxolan-3-ol CAS No. 1339912-54-7

3-[(methylamino)methyl]oxolan-3-ol

Cat. No.: B6148929
CAS No.: 1339912-54-7
M. Wt: 131.2
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Description

3-[(Methylamino)methyl]oxolan-3-ol is a chemical compound with the molecular formula C6H13NO2. This oxolan-3-ol derivative is of significant interest in medicinal chemistry and pharmaceutical research as a versatile synthetic intermediate or potential precursor for the development of novel active compounds. The core oxolan-3-ol (tetrahydrofuran-3-ol) scaffold is a recognized pharmacophore in drug discovery. This structure is a known pharmaceutical intermediate, notably used in the synthesis of launched retroviral therapies . The 3-hydroxytetrahydrofuran structure can be further functionalized to access other valuable intermediates, such as 3-aminotetrahydrofuran and tetrahydrofuran-3-one, which are frequently employed in the synthesis of diverse drug substances . Compounds featuring modifications at the 3-position of the oxolane ring are investigated in advanced research areas, including the development of immunomodulators and agonists for central nervous system targets like the GPR88 receptor . This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

1339912-54-7

Molecular Formula

C6H13NO2

Molecular Weight

131.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(methylamino)methyl]oxolan-3-ol typically involves the reaction of tetrahydrofuran derivatives with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-[(methylamino)methyl]oxolan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives of this compound .

Scientific Research Applications

3-[(methylamino)methyl]oxolan-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(methylamino)methyl]oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-[(methylamino)methyl]oxolan-3-ol with structurally related oxolane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Hazard Statements Storage Conditions
This compound C₆H₁₃NO₂ 131.17 1339578-61-8 Hydroxyl, methylaminomethyl on C3 H302, H315, H319, H335 4°C
3-(Methoxymethyl)oxolan-3-amine C₆H₁₃NO₂ 131.17* - Methoxymethyl, amine on C3 Not reported -
Oxolan-3-amine hydrochloride C₄H₁₀ClNO 123.58 - Amine on C3, hydrochloride salt H315, H319, H335 Room temperature
Methyl[(oxolan-3-yl)methyl]amine hydrochloride C₆H₁₄ClNO 151.63 2007919-41-5 Methylaminomethyl on C3, hydrochloride H302, H315, H319, H335 Room temperature

*Note: Molecular weight for 3-(methoxymethyl)oxolan-3-amine is inferred from its formula (C₆H₁₃NO₂).

Key Differences:

Functional Groups and Reactivity: The hydroxyl group in this compound increases polarity and hydrogen-bonding capacity compared to the methoxymethyl group in 3-(methoxymethyl)oxolan-3-amine. This difference may influence solubility and metabolic stability in biological systems . Oxolan-3-amine hydrochloride lacks the hydroxymethyl group, resulting in lower molecular weight and reduced hydrophilicity. Its hydrochloride salt form enhances solubility in aqueous media but introduces ionic character .

Hazard Profiles: Both this compound and methyl[(oxolan-3-yl)methyl]amine hydrochloride share similar hazards (H302, H315, H319, H335), indicating risks of oral toxicity and irritation.

Synthetic Utility :

  • The hydroxymethyl group in the target compound allows for further derivatization (e.g., esterification or oxidation), making it versatile in drug synthesis. For example, similar oxolane derivatives are used in antiemetic agents like fosaprepitant , which contains complex morpholine and trifluoromethylphenyl groups .
  • Methyl[(oxolan-3-yl)methyl]amine hydrochloride serves as a precursor for alkylation reactions, leveraging its tertiary amine structure .

Physicochemical Properties: The hydroxyl group in this compound likely increases its logP (partition coefficient) compared to the methoxy analog, affecting membrane permeability in drug design . Oxolan-3-amine hydrochloride’s smaller size and ionic form may favor rapid renal clearance, limiting its utility in long-acting formulations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(methylamino)methyl]oxolan-3-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via reductive amination or alkylation of oxolan-3-ol derivatives. For example, formaldehyde and methylamine can react with oxolan-3-ol under acid/base catalysis to form the aminomethyl group . Key parameters include:

  • Catalysts : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions to control protonation states of intermediates.
  • Temperature : Moderate conditions (40–60°C) to avoid decomposition of the oxolane ring.
  • Purification : Distillation or crystallization to isolate the product from unreacted methylamine or formaldehyde .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use NMR spectroscopy to confirm the presence of the oxolane ring (δ 3.5–4.0 ppm for CH₂-O-CH₂), methylamino group (δ 2.2–2.5 ppm for N-CH₃), and hydroxyl proton (δ 1.5–2.0 ppm, broad). Mass spectrometry (ESI-MS) should show a molecular ion peak at m/z 131.17 (C₆H₁₃NO₂) .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anti-inflammatory : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages via ELISA .
  • Enzyme inhibition : Test binding affinity to targets like cyclooxygenase (COX) using fluorometric assays .

Advanced Research Questions

Q. How does stereochemistry at the oxolane ring (e.g., 3R vs. 3S) influence its biological activity?

  • Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) and compare their:

  • Binding kinetics : Surface plasmon resonance (SPR) to assess enantiomer-specific interactions with enzymes like COX-2 .
  • Cellular uptake : Radiolabel (e.g., ¹⁴C) and measure accumulation in cell lines .
  • Data Interpretation : Contradictions in activity between enantiomers may arise from differences in target binding pockets or metabolic stability .

Q. What mechanisms explain its dual antimicrobial and anti-inflammatory effects?

  • Methodological Answer :

  • Transcriptomic profiling : RNA-seq of treated bacterial cultures (e.g., S. aureus) to identify downregulated virulence genes (e.g., hla for α-hemolysin) .
  • Pathway analysis : Use STRING or KEGG to map overlap between anti-inflammatory (NF-κB) and antimicrobial (peptidoglycan biosynthesis) pathways .
  • Contradiction resolution : If anti-inflammatory effects weaken antimicrobial activity, co-administer with adjuvants (e.g., β-lactams) .

Q. How can contradictory data on its redox behavior (pro-oxidant vs. antioxidant) be resolved?

  • Methodological Answer :

  • ROS quantification : Use DCFH-DA fluorescence in cells treated with/without the compound under oxidative stress (e.g., H₂O₂ exposure) .
  • Context-dependent analysis : Note that pro-oxidant effects may dominate at high concentrations (>100 µM) due to Fenton-like reactions with Fe²⁺ .
  • Validation : Compare with structurally analogous compounds (e.g., 3-(hydroxymethyl)oxolan-3-amine) to isolate redox-active groups .

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